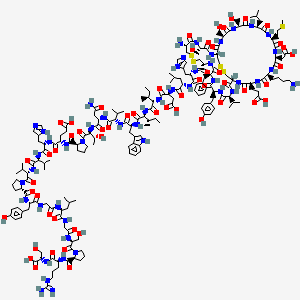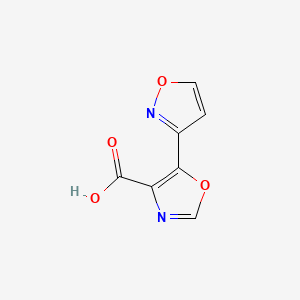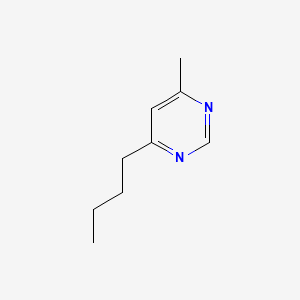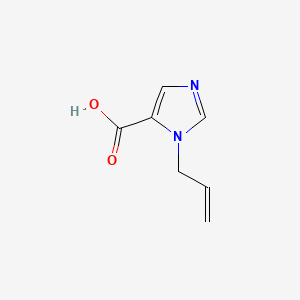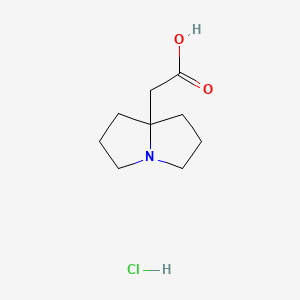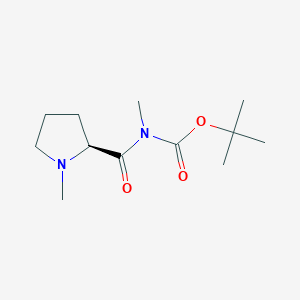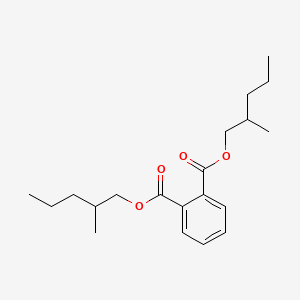
Bis(2-methylpentyl) Phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methylpentyl) Phthalate, also known as 1,2-Benzenedicarboxylic acid, bis(2-methylpentyl) ester, is a chemical compound with the molecular formula C20H30O4 and a molecular weight of 334.45 g/mol . It is a colorless to pale yellow liquid with low volatility and a faint odor . This compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(2-methylpentyl) Phthalate is synthesized through the esterification of phthalic anhydride with 2-methylpentanol. The reaction typically involves heating phthalic anhydride with 2-methylpentanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is continuously stirred and heated, and the water by-product is removed using a distillation column. The final product is purified through vacuum distillation to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-methylpentyl) Phthalate primarily undergoes hydrolysis, oxidation, and substitution reactions.
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form phthalic acid and 2-methylpentanol.
Oxidation: Under oxidative conditions, the alkyl chains of this compound can be oxidized to form carboxylic acids.
Substitution: The ester groups in this compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under mild heating.
Major Products Formed:
Hydrolysis: Phthalic acid and 2-methylpentanol.
Oxidation: Carboxylic acids derived from the oxidation of the alkyl chains.
Substitution: Ester derivatives formed from the reaction with nucleophiles.
Aplicaciones Científicas De Investigación
Bis(2-methylpentyl) Phthalate has various applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and as a reagent in organic synthesis.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential toxicological effects and its impact on human health.
Industry: Widely used in the production of flexible PVC products, coatings, adhesives, and sealants.
Mecanismo De Acción
Bis(2-methylpentyl) Phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by interacting with nuclear receptors in various tissues. This interaction can lead to dysregulation of the hypothalamic-pituitary-gonadal axis, affecting reproductive and developmental processes . Additionally, this compound can induce oxidative stress and inflammation, contributing to its toxicological effects .
Comparación Con Compuestos Similares
Bis(2-ethylhexyl) Phthalate: Another commonly used plasticizer with similar applications but different alkyl chain length.
Di-n-butyl Phthalate: Used in similar applications but has different physical and chemical properties.
Diisononyl Phthalate: A high molecular weight phthalate with similar uses but lower volatility.
Uniqueness: Bis(2-methylpentyl) Phthalate is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. Its lower volatility and specific interactions with biological systems make it a compound of interest in both industrial and scientific research .
Propiedades
IUPAC Name |
bis(2-methylpentyl) benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-5-9-15(3)13-23-19(21)17-11-7-8-12-18(17)20(22)24-14-16(4)10-6-2/h7-8,11-12,15-16H,5-6,9-10,13-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOKXCRCGZIZBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401334256 |
Source


|
| Record name | Bis(2-methylpentyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401334256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53306-51-7 |
Source


|
| Record name | Bis(2-methylpentyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401334256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
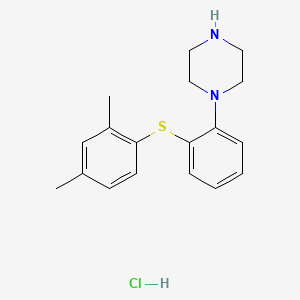
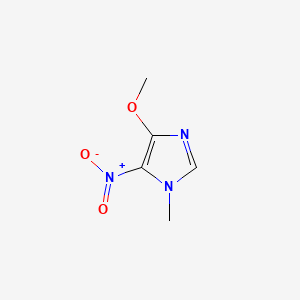
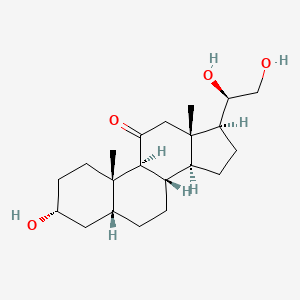

![1h-Imidazo[4,5-f]isoquinoline](/img/structure/B569688.png)
![4-[(Aminooxy)acetyl]piperazin-2-one](/img/structure/B569691.png)
